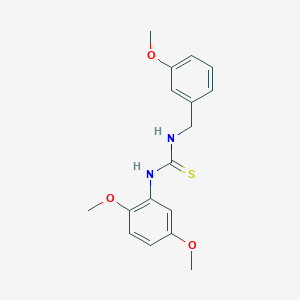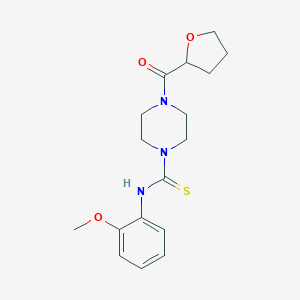![molecular formula C21H28N4O2S B215873 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MBP or MBP-102 and is a piperazine derivative.
Mécanisme D'action
The exact mechanism of action of MBP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
MBP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antinociceptive effects in models of neuropathic pain. MBP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MBP has several advantages for use in lab experiments. It is a relatively stable compound and can be synthesized easily. It has also been shown to have low toxicity in animal studies. However, MBP has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on MBP. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, further studies are needed to understand the exact mechanism of action of MBP and how it interacts with different receptors in the brain. Finally, research is needed to optimize the synthesis and formulation of MBP for use in human clinical trials.
Méthodes De Synthèse
The synthesis of MBP involves the reaction of 3-methoxyphenylpiperazine with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure MBP.
Applications De Recherche Scientifique
MBP has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain and schizophrenia.
Propriétés
Nom du produit |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C21H28N4O2S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H28N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-5,13,15H,6-12,14H2,1-2H3,(H,22,23,26) |
Clé InChI |
DDJGQQSLFPBJAP-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |
SMILES canonique |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)



![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)


![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)